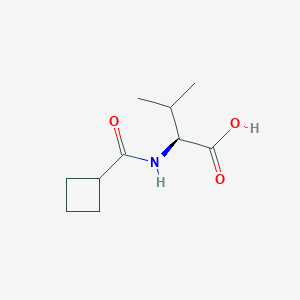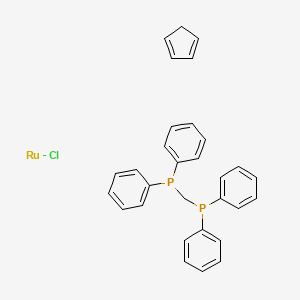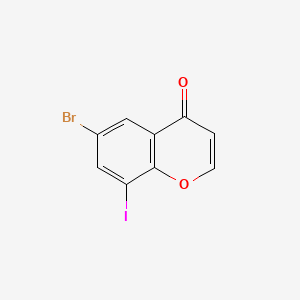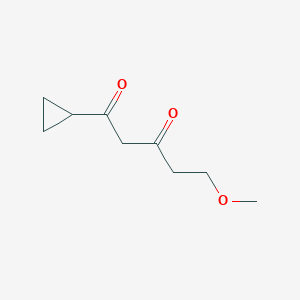
2-Amino-3-(cis-3-methyl-cyclobutyl)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3-methylcyclobutyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This compound features a cyclobutyl ring, which is a four-membered ring structure, and an amino group attached to the propanoate backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-methylcyclobutyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(3-methylcyclobutyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(3-methylcyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(3-methylcyclobutyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(3-methylcyclopropyl)propanoate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 2-amino-3-(3-methylcyclobutyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-amino-3-(3-methylcyclobutyl)propanoate is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-methylcyclobutyl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-6-3-7(4-6)5-8(10)9(11)12-2/h6-8H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
DSHDINJGDJBIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



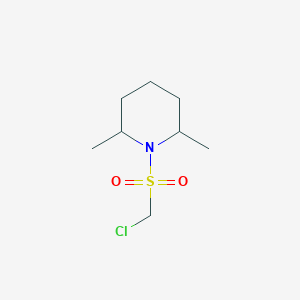
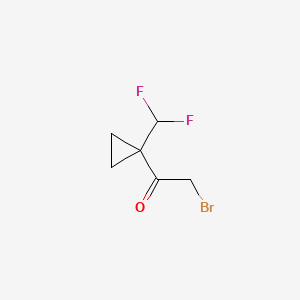
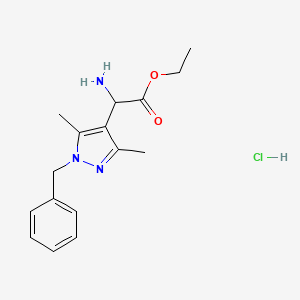


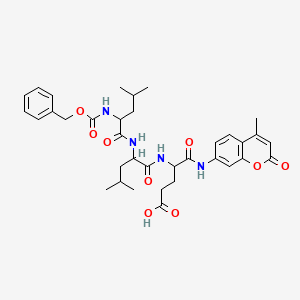
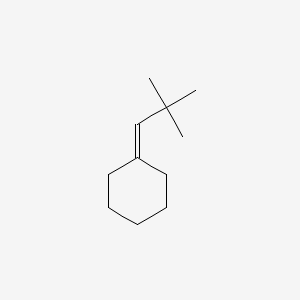
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)
